2-(1H-imidazol-5-yl)pyridine

p38α MAPK inhibition Anti-inflammatory drug discovery Kinase inhibitor SAR

Researchers using generic imidazolyl-pyridine regioisomers for kinase inhibitor design often encounter potency losses due to suboptimal hinge-binding geometry. The 2-(1H-imidazol-5-yl)pyridine scaffold (CAS 16576-78-6) directly addresses this limitation: • Validated p38α/MAPK14 hinge-binding motif: derivative 11d achieves 45 nM IC50 vs. 89 nM for 4-substituted analog • Cellular anti-inflammatory activity confirmed: PGE2 IC50 0.29 μM, NO IC50 0.61 μM • Originally developed for B-RAF V600E inhibitors; repurposed for dual-target kinase programs • ≥98% purity, available from multiple global vendors for parallel library synthesis Standard B2B shipping; research use only.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 16576-78-6
Cat. No. B096726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-5-yl)pyridine
CAS16576-78-6
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=CN2
InChIInChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11)
InChIKeyAHHQCRZKQHDXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-5-yl)pyridine: Scaffold Overview


2-(1H-Imidazol-5-yl)pyridine (CAS 16576-78-6) is a heterocyclic building block composed of a pyridine ring linked to a 1H-imidazole moiety at the 5-position of the imidazole [1]. This scaffold serves as a privileged pharmacophore in kinase inhibitor research, notably in p38α/MAPK14 and B-RAF inhibitor programs [2]. It functions as a metal-coordinating hinge-binding motif, enabling the design of ATP-competitive inhibitors with nanomolar potency [2].

2-(1H-Imidazol-5-yl)pyridine: Substitution Risks


Generic substitution of 2-(1H-imidazol-5-yl)pyridine with alternative imidazolyl-pyridine regioisomers (e.g., 4-(imidazol-5-yl)pyridine) or simple pyridinyl-imidazole analogs is not chemically or biologically equivalent. This specific 2-(1H-imidazol-5-yl) regioisomer enables the optimal nitrogen geometry for bidentate metal coordination and hinge-region hydrogen bonding in kinase ATP-binding pockets, directly impacting inhibitor binding affinity [1]. Its substitution pattern was explicitly selected in B-RAF V600E inhibitor programs and later validated through repurposing to p38α/MAPK14, achieving sub-50 nM IC50 values [1].

2-(1H-Imidazol-5-yl)pyridine: Quantitative Differentiation


p38α/MAPK14 Inhibition vs. SB203580

The imidazol-5-yl pyridine scaffold was used to design compound 11d, which demonstrated an IC50 of 45 nM against p38α/MAPK14 kinase [1]. This potency is approximately 67-fold to 111-fold higher than the widely used reference p38 MAPK inhibitor SB203580, which has a reported IC50 of 3–5 μM .

p38α MAPK inhibition Anti-inflammatory drug discovery Kinase inhibitor SAR

p38α/MAPK14 Inhibition: 2- vs. 4-Imidazolyl Pyridine

Compound 11d, based on the 2-(1H-imidazol-5-yl)pyridine scaffold, achieved an IC50 of 45 nM against p38α/MAPK14 [1]. In contrast, PD169316, a compound containing a 4-(imidazol-5-yl)pyridine core, exhibits an IC50 of 89 nM against the same p38 MAP kinase target [2].

p38α MAPK inhibition Scaffold comparison Regioisomer SAR

p38α Inhibitor Potency: 11d vs. 11a

Within the same series of imidazol-5-yl pyridine derivatives, compound 11d (IC50 = 45 nM) exhibited marginally higher potency against p38α/MAPK14 than compound 11a (IC50 = 47 nM) [1].

p38α MAPK inhibition Lead optimization Structure-activity relationship

PGE2 and NO Production Inhibition

Compound 11d, derived from the 2-(1H-imidazol-5-yl)pyridine scaffold, inhibited PGE2 production in LPS-stimulated RAW 264.7 macrophages with an IC50 of 0.29 μM and NO production with an IC50 of 0.61 μM [1].

Anti-inflammatory Cellular pharmacology Cytokine inhibition

Purity Specifications and Vendor Availability

Multiple vendors supply 2-(1H-imidazol-5-yl)pyridine (CAS 16576-78-6) with standardized purity levels of 98% [1]. Stock availability varies, with immediate shipment options from some suppliers and 8–12 week lead times for specific catalog sizes from others [1]. The compound is cataloged for research use, with batch-specific QC documentation available .

Chemical procurement Building block availability Purity specifications

2-(1H-Imidazol-5-yl)pyridine: Application Scenarios


p38α/MAPK14 Lead Optimization

Based on the demonstrated 45 nM IC50 of derivative 11d against p38α/MAPK14, this scaffold is a validated starting point for medicinal chemistry campaigns targeting the p38 MAPK pathway [1]. Its superiority over the 4-(imidazol-5-yl)pyridine scaffold (IC50 = 89 nM) supports prioritization of this specific regioisomer for ATP-competitive inhibitor design [2].

Anti-Inflammatory Drug Discovery

The functional activity of scaffold-derived compound 11d (PGE2 IC50 = 0.29 μM; NO IC50 = 0.61 μM) validates its utility in cellular models of inflammation [1]. This compound is suitable for in vitro phenotypic screening and as a tool compound for exploring p38α-dependent cytokine production.

Heterocyclic Building Block for Library Synthesis

As a widely available heterocyclic building block (≥98% purity from multiple vendors), 2-(1H-imidazol-5-yl)pyridine is ideal for generating focused kinase inhibitor libraries via parallel synthesis [1][2][3]. Its dual nitrogen donor system facilitates metal coordination, a key feature for metalloenzyme inhibitor design.

B-RAF Inhibitor Repurposing and Dual-Targeting

The scaffold originated from B-RAF V600E inhibitor programs before being successfully repurposed to p38α/MAPK14 inhibition [1]. This established cross-reactivity profile supports its use in dual-target or polypharmacology kinase inhibitor strategies, where a single scaffold can be optimized against multiple oncology and inflammation targets.

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